[(6-Methoxy-2-naphthyl)sulfonyl]indoline chemical structure and molecular weight
[(6-Methoxy-2-naphthyl)sulfonyl]indoline chemical structure and molecular weight
An In-Depth Technical Guide to [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline]
Abstract
This technical guide provides a comprehensive overview of [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline], a molecule of significant interest in medicinal chemistry and drug discovery. The compound integrates three key structural motifs: a privileged indoline scaffold, a bio-isosterically important sulfonamide linker, and a rigid, hydrophobic 6-methoxynaphthalene group. This document details the molecule's core chemical attributes, a robust synthetic pathway, and the scientific rationale for its design, grounded in its potential to interact with a variety of high-value biological targets. Experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with the foundational knowledge required to explore this and related chemical scaffolds.
Core Chemical Attributes
The unique topology of [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] is derived from the fusion of its constituent parts, each contributing to its overall physicochemical and pharmacological profile. The structure consists of an indoline ring where the nitrogen atom is functionalized with a 6-methoxy-2-naphthalenesulfonyl group.
Chemical Structure and Identifiers
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IUPAC Name: 1-[(6-methoxy-2-naphthyl)sulfonyl]-2,3-dihydro-1H-indole
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Common Name: [(6-Methoxy-2-naphthyl)sulfonyl]indoline
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Chemical Formula: C₁₉H₁₇NO₃S
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SMILES: COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Physicochemical Properties
A molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are fundamentally linked to its physicochemical characteristics. The properties listed below are calculated based on the compound's structure and provide insight into its drug-like potential.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 351.41 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.[1] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | TPSA < 140 Ų is associated with good cell membrane permeability and oral bioavailability. |
| LogP (Octanol/Water Partition Coeff.) | 3.9 - 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[1] |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 3 (2 sulfonyl O, 1 methoxy O) | Provides points for specific polar interactions with biological targets. |
| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) indicates conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding. |
Synthesis and Characterization
The construction of [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] is achieved through a standard and reliable nucleophilic substitution reaction, forming a stable sulfonamide bond.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the sulfonamide (S-N) bond. This retrosynthetic approach identifies indoline and 6-methoxy-2-naphthalenesulfonyl chloride as the primary starting materials. The sulfonyl chloride itself is readily prepared from 2-methoxynaphthalene.[2]
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Protocol: Sulfonamide Formation
This protocol describes the coupling of indoline with 6-methoxy-2-naphthalenesulfonyl chloride.
Materials:
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Indoline
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6-Methoxy-2-naphthalenesulfonyl chloride[2]
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Tertiary amine base (e.g., Triethylamine or Pyridine)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve indoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add the tertiary amine base (1.2 eq.) to the solution and stir for 5 minutes.
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In a separate flask, dissolve 6-methoxy-2-naphthalenesulfonyl chloride (1.05 eq.) in a minimum amount of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the cooled indoline solution over 15-20 minutes.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline].
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Rationale in Drug Discovery and Medicinal Chemistry
The design of [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] is a classic example of scaffold-based drug design, where well-characterized fragments are combined to create a novel molecule with high potential for biological activity.
The "Privileged" Indoline Scaffold
The indoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with a wide range of pharmacological activities.[3] Its non-coplanar, three-dimensional structure provides an excellent framework for orienting substituents into the binding pockets of proteins.[3] Furthermore, the indoline structure is found in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[4][5]
The Naphthalenesulfonyl Moiety
The 6-methoxy-2-naphthalenesulfonyl group serves several critical functions:
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Sulfonamide Linker: The sulfonamide group is a key functional group in many drugs. It is metabolically stable and its oxygen atoms act as strong hydrogen bond acceptors, enabling tight binding to protein targets.
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Naphthalene Group: This large, planar, and hydrophobic group can engage in strong van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.
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Methoxy Group: The methoxy substituent can act as a hydrogen bond acceptor and its position can be fine-tuned to achieve selectivity for specific biological targets. For instance, substitutions at the 6-position of indolinones have been shown to be critical for achieving selectivity in kinase inhibitors.[6]
Potential Biological Targets
Based on the activities of structurally related compounds, [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] is a promising candidate for modulating several classes of proteins:
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Protein Kinases: Many kinase inhibitors utilize an indoline or indole core. Sulfonyl-containing substituents have been shown to confer high potency against targets like Met kinase.[4]
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Nuclear Receptors: The hydrophobic nature of the naphthalene ring makes it suitable for binding to the ligand-binding domains of nuclear receptors, such as the Liver X Receptors (LXRs), where indoline derivatives have shown agonist activity.[7]
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Enzyme Modulators: Sulfonylated indoline scaffolds have been successfully developed as activators of the M2 isoform of pyruvate kinase (PKM2), a target of interest in oncology.[8]
Example Experimental Workflow: Kinase Inhibition Screening
To evaluate the potential of [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] as a kinase inhibitor, a standardized in vitro screening cascade can be employed.
Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol outlines a method to measure the inhibition of a specific kinase by the test compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
Procedure:
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Kinase Reaction:
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Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase reaction buffer.
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Add varying concentrations of [1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] (typically from a DMSO stock, serially diluted) to the wells of a 384-well plate.
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Initiate the reaction by adding the kinase/substrate/ATP mixture.
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Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
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ADP Detection:
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Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
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Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
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Data Acquisition:
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Measure the luminescence of each well using a plate reader.
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Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
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Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
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Drug Discovery Workflow Visualization
The initial biochemical screen is the first step in a larger drug discovery cascade designed to identify and validate promising lead compounds.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
[1-[(6-Methoxy-2-naphthyl)sulfonyl]indoline] represents a synthetically accessible and strategically designed molecule with significant potential for applications in drug discovery. Its structure combines the advantageous three-dimensional geometry of the indoline scaffold with the potent interaction capabilities of the naphthalenesulfonyl moiety. This guide provides the essential technical information—from synthesis to biological evaluation workflows—to empower researchers to further investigate this compound and its analogs as modulators of key physiological and pathological pathways.
References
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